molecular formula C23H16ClNO3 B11577063 N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide

N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide

Cat. No.: B11577063
M. Wt: 389.8 g/mol
InChI Key: CTEIOGYHWJYWOL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with benzoyl and chloro groups, and an acetamide moiety attached to a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of Substituents: The benzoyl and chloro groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an amide coupling reaction, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of both benzoyl and chloro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

N-(2-benzoyl-5-chloro-1-benzofuran-3-yl)-2-phenylacetamide

InChI

InChI=1S/C23H16ClNO3/c24-17-11-12-19-18(14-17)21(25-20(26)13-15-7-3-1-4-8-15)23(28-19)22(27)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,25,26)

InChI Key

CTEIOGYHWJYWOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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